Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-

CAS No.: 1311870-36-6

Cat. No.: VC8229135

Molecular Formula: C14H13BrN2OS

Molecular Weight: 337.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311870-36-6 |

|---|---|

| Molecular Formula | C14H13BrN2OS |

| Molecular Weight | 337.24 |

| IUPAC Name | 2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3 |

| Standard InChI Key | UGMRIOJCQJFGDP-UHFFFAOYSA-N |

| SMILES | CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br |

| Canonical SMILES | CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

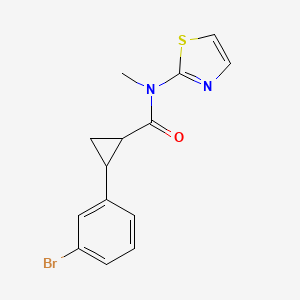

The compound is systematically named 2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide, reflecting its cyclopropane core substituted with a 3-bromophenyl group at position 2 and a methyl-thiazolyl carboxamide at position 1 . Key identifiers include:

-

CAS Registry Number: 1311870-36-6

-

Molecular Formula:

-

Molecular Weight: 337.24 g/mol

-

SMILES:

CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br

Structural Analysis

The molecule comprises three distinct regions:

-

Cyclopropane Ring: A strained three-membered carbon ring that influences reactivity and conformational stability.

-

3-Bromophenyl Group: A bromine-substituted aromatic ring providing steric bulk and electronic effects.

-

N-Methyl-N-2-Thiazolyl Carboxamide: A bifunctional group combining a thiazole heterocycle (known for bioactivity) and a methyl-substituted amide.

X-ray crystallography of analogous compounds (e.g., chlorophenyl variants) reveals planar geometries for the thiazole and phenyl rings, with the cyclopropane ring adopting a puckered conformation . Theoretical calculations (DFT, MP2) predict bond lengths and angles consistent with experimental data, underscoring the accuracy of computational models for this class of molecules .

Synthesis and Availability

Synthetic Routes

While explicit details for this compound are scarce, its synthesis likely follows strategies used for structurally related cyclopropanecarboxamides. A plausible pathway involves:

-

Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition or Simmons-Smith reaction.

-

Carboxamide Formation: Coupling of cyclopropanecarbonyl chloride with N-methyl-2-aminothiazole under Schotten-Baumann conditions .

-

Bromophenyl Introduction: Suzuki-Miyaura coupling or electrophilic aromatic bromination at the para position of the phenyl group.

Physicochemical Properties

The bromine atom contributes to increased molecular weight and polarizability compared to chlorine analogs (e.g., CAS 1311684-23-7), potentially enhancing binding affinity in hydrophobic environments.

Biological and Chemical Research

Biological Activity

While direct studies on this compound are absent, structurally related thiazole-cyclopropane hybrids exhibit:

-

Anticancer Potential: Thiazole derivatives demonstrate cytotoxicity against HepG2 and MCF-7 cell lines (IC values 1.19–3.4 µM) .

-

Antimicrobial Effects: Cyclopropane-containing analogs inhibit bacterial growth by targeting cell wall synthesis .

-

Herbicidal Activity: Thiadiazole derivatives show herbicidal efficacy against Echinochloa crusgalli .

Mechanistic Insights

The thiazole moiety may act as a hydrogen bond acceptor, while the bromophenyl group enhances π-π stacking with biological targets. Cyclopropane’s strain energy could facilitate covalent interactions with enzymes .

Comparative Analysis with Chlorophenyl Analog

| Parameter | Bromophenyl Derivative (This Compound) | Chlorophenyl Analog (CAS 1311684-23-7) |

|---|---|---|

| Molecular Weight | 337.24 g/mol | 292.8 g/mol |

| Halogen Atomic Radius | 1.85 Å (Br) | 0.99 Å (Cl) |

| Predicted LogP | 3.81 | 3.12 |

| Bioactivity | Not reported | Moderate herbicidal activity |

The bromine substituent increases molecular weight and lipophilicity, potentially improving membrane permeability but reducing aqueous solubility.

Future Research Directions

-

Biological Screening: Prioritize in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activity.

-

Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.

-

Computational Modeling: Explore QSAR and docking studies to identify molecular targets.

-

Materials Science: Investigate applications in organic semiconductors or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume